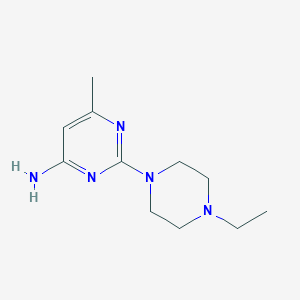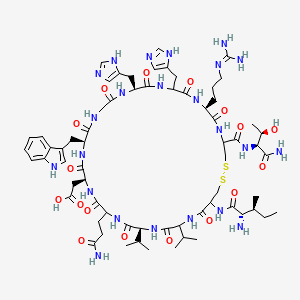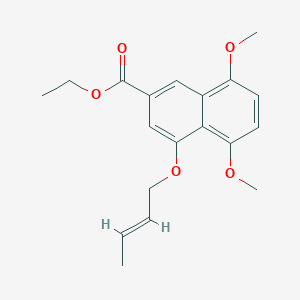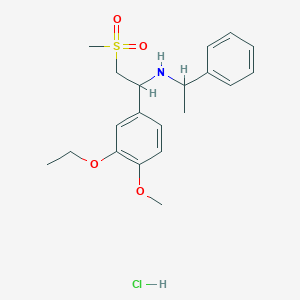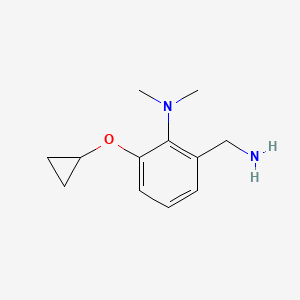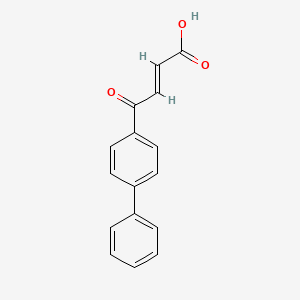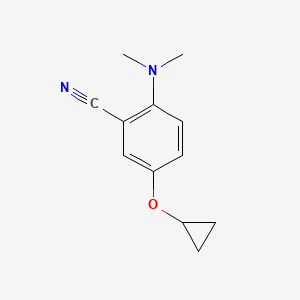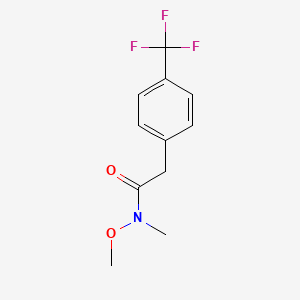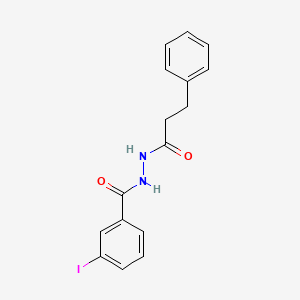![molecular formula C28H24N2 B14805277 N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B14805277.png)
N,N'-bis[(E)-(2-methylphenyl)methylidene]biphenyl-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine is an organic compound characterized by the presence of two methylbenzylidene groups attached to a biphenyldiamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine typically involves the condensation reaction between 2-methylbenzaldehyde and 2,2’-biphenyldiamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyldiamine core.
Reduction: Reduced forms of the imine groups to amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The pathways involved may include the generation of reactive oxygen species (ROS) and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2-methylbenzylidene)-4,4’-biphenyldiamine: Similar structure but with different substitution patterns on the biphenyldiamine core.
N,N’-bis(2-methylbenzylidene)-1,4-benzenediamine: Another related compound with a different diamine core.
Uniqueness
N,N’-bis(2-methylbenzylidene)-2,2’-biphenyldiamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural attributes can be leveraged for desired outcomes.
Properties
Molecular Formula |
C28H24N2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-N-[2-[2-[(2-methylphenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C28H24N2/c1-21-11-3-5-13-23(21)19-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)30-20-24-14-6-4-12-22(24)2/h3-20H,1-2H3 |
InChI Key |
HDYMCSGTWPNHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=NC2=CC=CC=C2C3=CC=CC=C3N=CC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


